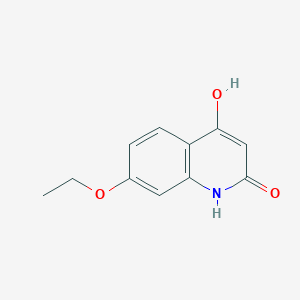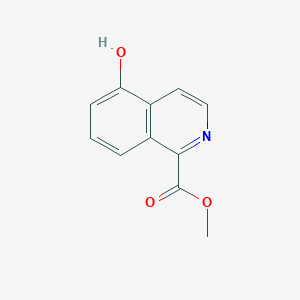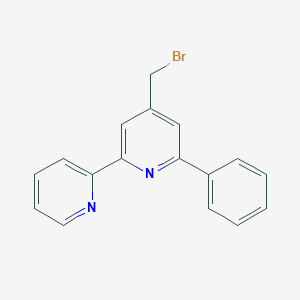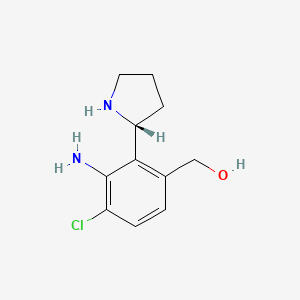
(R)-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an amino group, a chloro substituent, a pyrrolidine ring, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions.
Methanol Group Addition:
Industrial Production Methods
Industrial production of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloro substituent and pyrrolidine ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of methanol.
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)propanol: Similar structure with a propanol moiety.
®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)butanol: Similar structure with a butanol moiety.
Uniqueness
The uniqueness of ®-(3-Amino-4-chloro-2-(pyrrolidin-2-yl)phenyl)methanol lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
[3-amino-4-chloro-2-[(2R)-pyrrolidin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C11H15ClN2O/c12-8-4-3-7(6-15)10(11(8)13)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5-6,13H2/t9-/m1/s1 |
InChIキー |
SILBFONWXUDYJE-SECBINFHSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2N)Cl)CO |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2N)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)




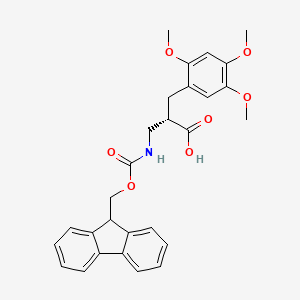
![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)



